4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Description
Molecular Structure Analysis
The molecular formula of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is C17H15ClFNO . It has a benzophenone core with a heterocyclic azetidin-2-ylmethyl substituent attached to the para-position.Physical And Chemical Properties Analysis
The molecular weight of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is 303.76 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA is a major phenolic compound found naturally in green coffee extracts and tea, suggesting the potential for similar compounds, like 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone, to possess significant biological activities. This review encourages further research to unveil and optimize the biological and pharmacological effects of phenolic compounds for practical applications as natural food additives or therapeutic agents (Naveed et al., 2018).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
This review focuses on the synthesis methods and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles and oxazoles. Given the structural complexity and potential biological activities of these compounds, it indicates a broader interest in the synthesis and application of complex organic compounds, which could extend to the study of 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone. The paper highlights the significance of exploring the chemical properties and potential therapeutic uses of such compounds, underscoring the importance of ongoing research in this field (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRURAFEHBVDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642810 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone | |
CAS RN |
898756-75-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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